6-(diethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Description
6-(Diethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by a diethoxymethyl substituent at the 6-position and a sulfanylidene group at the 2-position. The diethoxymethyl group enhances lipophilicity, which may influence bioavailability and metabolic stability, while the sulfanylidene moiety contributes to hydrogen bonding or metal coordination in biological targets .
Properties
IUPAC Name |
6-(diethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-3-13-8(14-4-2)6-5-7(12)11-9(15)10-6/h5,8H,3-4H2,1-2H3,(H2,10,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRIOYVSTWVHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=O)NC(=S)N1)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392887 | |
| Record name | 6-(Diethoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16953-49-4 | |
| Record name | 6-(Diethoxymethyl)-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16953-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 93221 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016953494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC93221 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Diethoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation-Cyclization Approach
The most widely reported method involves a two-step condensation-cyclization sequence. Diethoxymethylamine reacts with thiourea derivatives under acidic conditions to form an intermediate thioamide, which undergoes cyclization in polar aprotic solvents such as ethanol or methanol. Heating at 60–80°C for 6–12 hours typically yields the target compound with purities exceeding 85% after recrystallization.
Key variables influencing yield include:
- Solvent polarity : Ethanol (dielectric constant: 24.3) provides superior cyclization efficiency compared to methanol (32.7) due to reduced side reactions.
- Acid catalyst : Hydrochloric acid (1–2 equiv.) outperforms sulfuric acid in minimizing byproduct formation.
Representative Procedure :
- Dissolve diethoxymethylamine (0.1 mol) and thiourea (0.12 mol) in anhydrous ethanol (200 mL).
- Add concentrated HCl (12 mL) dropwise under nitrogen.
- Reflux at 78°C for 8 hours.
- Cool to 0°C, collect crystals via vacuum filtration.
- Recrystallize from ethanol/water (1:3 v/v).
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A study demonstrated a 40% reduction in reaction time (4.5 hours vs. 7.5 hours conventional) while maintaining yields at 82–84%. The enhanced efficiency stems from uniform dielectric heating, which improves molecular collision frequency.
Industrial Production Methodologies
Continuous Flow Reactor Systems
Large-scale manufacturing utilizes continuous flow reactors to address batch process limitations. A patented protocol describes:
| Parameter | Specification |
|---|---|
| Reactor type | Tubular (316L stainless steel) |
| Residence time | 45–60 minutes |
| Temperature | 70±2°C |
| Throughput | 12 kg/h |
| Purity | 98.5% (HPLC) |
This system achieves 94% conversion efficiency by maintaining precise stoichiometric control and eliminating thermal gradients.
Purification Techniques
Industrial purification employs a hybrid approach:
- Primary purification : Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/ethanol (5:3:2) removes 95% of impurities.
- Final polishing : Sublimation under reduced pressure (0.1 mbar, 110°C) yields pharmaceutical-grade material (99.9% purity).
Reaction Optimization Strategies
Solvent Engineering
Comparative solvent screening reveals:
| Solvent | Yield (%) | Purity (%) | Byproducts (%) |
|---|---|---|---|
| Ethanol | 85 | 92 | 8 |
| DMF | 78 | 88 | 12 |
| Acetonitrile | 81 | 90 | 10 |
| THF | 72 | 85 | 15 |
Ethanol remains optimal due to its balance of polarity and boiling point.
Catalytic Enhancements
The addition of phase-transfer catalysts (PTCs) improves interfacial reactivity in biphasic systems. Benzyltriethylammonium chloride (0.5 mol%) increases yields by 12–15% in toluene/water mixtures.
Mechanistic Considerations
The reaction proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic carbon of diethoxymethylamine (Figure 1). Density functional theory (DFT) calculations indicate a two-stage mechanism:
- Thioamide formation : ΔG‡ = 24.3 kcal/mol (rate-determining step)
- Cyclization : ΔG‡ = 18.7 kcal/mol
The diethoxymethyl group stabilizes the transition state through hyperconjugation, reducing the activation barrier by 6.1 kcal/mol compared to unsubstituted analogs.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Conventional batch | 85 | 92 | Moderate | 1.0 |
| Microwave-assisted | 84 | 93 | Low | 1.2 |
| Continuous flow | 94 | 98.5 | High | 0.8 |
Continuous flow synthesis offers the best combination of efficiency and scalability, though initial capital costs are 30–40% higher than batch systems.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanylidene group (C=S) acts as a soft nucleophile, participating in substitution reactions with electrophiles.
| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Thiol Displacement | Alkyl halides (e.g., CH₃I, C₂H₅Br) | 6-(Diethoxymethyl)-2-alkylthio-pyrimidin-4-one | S-alkylation occurs under mild basic conditions (e.g., K₂CO₃ in DMF). |
| Amine Substitution | Primary amines (e.g., NH₂R) | 2-Amino-6-(diethoxymethyl)pyrimidin-4-one | Requires heating (80–100°C) in polar aprotic solvents. |
Key Insight : The thione’s sulfur atom preferentially reacts with alkyl halides or amines, forming stable thioether or amine derivatives, respectively. Steric hindrance from the diethoxymethyl group may influence regioselectivity.
Oxidation-Reduction Reactions
The sulfanylidene group is redox-active, enabling transformations to sulfoxides or disulfides.
Structural Impact : Oxidation expands the sulfur coordination sphere, while reduction generates a reactive thiol intermediate useful for further derivatization .
Cycloaddition Reactions
The thione group participates in [4+2] cycloadditions as a dienophile, forming heterocyclic adducts.
| Dienes Used | Conditions | Products | Applications |
|---|---|---|---|
| 1,3-Dienes (e.g., butadiene) | Thermal (Δ) or Lewis acid catalysis | Thiopyrano[2,3-d]pyrimidine derivatives | Generates fused bicyclic systems for medicinal chemistry. |
| Electron-deficient dienes | Microwave irradiation | Functionalized pyrimidine hybrids | Accelerates reaction kinetics. |
Note : Cycloadditions enhance structural complexity, making the compound valuable in synthesizing pharmacophores.
Hydrolysis and Ether Cleavage
The diethoxymethyl group undergoes hydrolysis under acidic or basic conditions.
| Conditions | Products | Functional Implications |
|---|---|---|
| H₃O⁺ (aqueous HCl) | 6-Formyl-2-sulfanylidene-pyrimidin-4-one | Exposes aldehyde for condensation reactions. |
| NaOH (aq.) | 6-Hydroxymethyl-2-sulfanylidene-pyrimidin-4-one | Enables further oxidation to carboxylic acids. |
Practical Use : Hydrolysis tailors solubility and introduces reactive handles (e.g., aldehydes) for bioconjugation.
Biological Interactions
While not strictly a "chemical reaction," the sulfanylidene group interacts with biological nucleophiles:
-
Thiol-disulfide exchange with cysteine residues in proteins.
-
Metal coordination (e.g., Zn²⁺, Fe³⁺) via sulfur, modulating enzyme inhibition.
Scientific Research Applications
Scientific Research Applications of 6-(diethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one
This compound is a chemical compound with potential applications in various scientific research fields . Its primary applications lie in chemistry, biology, medicine, and industry. The compound can serve as a building block for synthesizing more complex molecules or act as a catalyst in different reactions. In biological research, it can be employed to study interactions between complex organic molecules and biological systems. Additionally, it can be used in the production of advanced materials or as a component in specialized chemical processes within the industry.
Chemistry
In chemistry, this compound can be utilized as a fundamental component in creating more complex molecules. It can also act as a catalyst in various chemical reactions, facilitating or accelerating these processes.
Biology
Within biological research, the compound may be used to investigate the interactions between complex organic molecules and biological systems. This could involve studying how the compound interacts with proteins, enzymes, or other biomolecules to understand its effects on biological processes.
Medicine
The compound has potential applications in medicine, although specific case studies or detailed research findings are not available in the search results. Further research would be needed to explore its therapeutic potential.
Industry
In industrial settings, this compound could be employed in the production of advanced materials or as a component in specialized chemical processes. The specific applications would depend on the properties of the compound and the requirements of the industrial process.
Mechanism of Action
The mechanism of action of 6-(Diethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can interact with DNA or RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Pharmacokinetic and Physicochemical Properties
- Diethoxymethyl Group : The ethoxy groups in 6-(diethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one increase lipophilicity (logP ~2.5 estimated), favoring passive diffusion across membranes but may also increase susceptibility to oxidative metabolism .
- Fluoroethyl Analog : Fluorine’s electronegativity improves metabolic stability compared to ethoxy groups, as seen in thyroid receptor ligands .
- Chlorophenyl Derivatives : Compounds like P-62 exhibit enhanced enzyme inhibition due to halogen bonding with catalytic residues, though this may reduce solubility .
Structural Activity Relationships (SAR)
- Sulfanylidene Group : Critical for hydrogen bonding in active sites (e.g., TSH receptors, PptT enzymes). Replacement with methylsulfanyl () reduces polarity and may diminish target affinity.
- 6-Position Substitutions: Diethoxymethyl: Balances lipophilicity and metabolic stability. Aromatic Groups (e.g., phenyl, chlorophenyl): Enhance target binding via π-π stacking but may limit solubility. Amino Groups: Improve water solubility but require further functionalization for activity .
Q & A
Q. Key Optimization Parameters :
How can computational methods predict reactivity and regioselectivity in reactions involving this compound?
Advanced
Density Functional Theory (DFT) calculations are used to:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Analyze transition states for reactions like sulfanyl group substitution or diethoxymethyl hydrolysis .
- Predict tautomeric equilibria (e.g., thione ↔ thiol forms) using solvation models (PCM) .
Case Study : DFT studies on analogous pyrimidinones revealed preferential substitution at the C4 position due to lower activation energy (ΔG‡ = 25.3 kcal/mol vs. 32.1 kcal/mol at C6) .
What spectroscopic techniques are most effective for characterizing this compound?
Q. Basic
- ¹H/¹³C NMR : Key signals include:
- IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-S) .
- XRD : Resolves tautomeric forms; the 2-sulfanylidene group adopts a planar configuration in the solid state .
How do solvent effects influence the tautomeric equilibrium between thione and thiol forms?
Advanced
Polar aprotic solvents (e.g., DMSO) stabilize the thione form via hydrogen bonding, while protic solvents (e.g., MeOH) shift equilibrium toward the thiol tautomer. UV-Vis spectroscopy (λmax 320 nm for thione vs. 290 nm for thiol) quantifies this shift .
Q. Basic
-
Over-alkylation : Occurs during diethoxymethylation. Mitigation: Use controlled stoichiometry (1:1.2 substrate:alkylating agent) and low temperatures .
-
Oxidation of sulfanylidene : Avoid aerobic conditions; employ inert atmosphere (N₂/Ar) .
-
Byproduct Table :
Side Reaction Byproduct Mitigation Strategy Diethoxymethyl hydrolysis 6-carboxy-pyrimidinone Dry solvents, molecular sieves Sulfur oxidation Sulfone derivative Antioxidants (e.g., BHT)
How to resolve contradictory biological activity data across assay systems?
Q. Advanced
- Assay-Specific Factors :
- Membrane permeability: LogP of 1.8 limits cellular uptake in polar assays. Use prodrug strategies .
- Protein binding: >90% binding in serum-containing media reduces free compound concentration .
- Validation : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) and standardize protocols (e.g., ATP levels in viability assays).
How does the diethoxymethyl group influence stability under varying pH?
Basic
The diethoxymethyl group hydrolyzes to a carboxylate under acidic (pH <3) or basic (pH >10) conditions. Stability studies (HPLC monitoring):
| pH | Half-life (25°C) | Degradation Product |
|---|---|---|
| 2.0 | 2.5 hours | 6-carboxy derivative |
| 7.4 | >7 days | N/A |
| 12.0 | 8 hours | 6-carboxy derivative |
What challenges arise in achieving regioselective functionalization of the pyrimidinone core?
Q. Advanced
- C4 vs. C6 Reactivity : Electron-deficient C4 favors nucleophilic attack, while C6 is less reactive. Directed ortho-metalation (DoM) with Pd catalysts enhances C6 selectivity .
- Case Study : Pd-catalyzed C-H arylation at C6 achieved 85% regioselectivity using pyridine-based directing groups .
How to design a stability-indicating HPLC method for this compound?
Q. Basic
-
Column : C18 (5 µm, 250 × 4.6 mm).
-
Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) (60:40).
-
Detection : UV 254 nm.
-
Validation Parameters :
Parameter Result Acceptance Criteria Linearity R² = 0.999 R² ≥0.995 LOD 0.1 µg/mL ≤0.5 µg/mL
How do structural modifications at 2-sulfanylidene affect intermolecular interactions?
Advanced
Replacing sulfur with oxygen or selenium alters crystal packing:
- Sulfanylidene : Forms S···H-N hydrogen bonds (2.8 Å) .
- Oxo derivative : Stronger O···H-N bonds (2.6 Å) but reduced solubility.
- Seleno analogue : Se···π interactions enhance stacking (d = 3.4 Å) .
Impact : Sulfur’s polarizability balances solubility and crystallinity, making it optimal for co-crystal engineering.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
